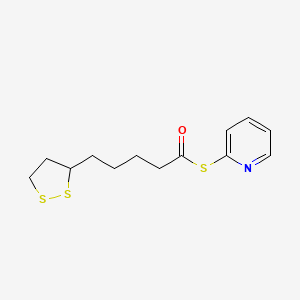
S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate: is a chemical compound that features a pyridine ring attached to a pentanethioate group with a dithiolan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate typically involves the reaction of pyridin-2-yl thiol with 5-(1,2-dithiolan-3-yl)pentanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions: S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the dithiolan ring to a simpler thiol group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .
Biology: In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiolan moiety can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
- 5-(1,2-Dithiolan-3-yl)pentanoic acid
- S-(Pyridin-2-yl) dodecanethioate
- N-(Pyridin-2-yl)amides
Uniqueness: S-Pyridin-2-yl 5-(1,2-dithiolan-3-yl)pentanethioate is unique due to the presence of both a pyridine ring and a dithiolan moiety, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
919989-96-1 |
|---|---|
Fórmula molecular |
C13H17NOS3 |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
S-pyridin-2-yl 5-(dithiolan-3-yl)pentanethioate |
InChI |
InChI=1S/C13H17NOS3/c15-13(17-12-6-3-4-9-14-12)7-2-1-5-11-8-10-16-18-11/h3-4,6,9,11H,1-2,5,7-8,10H2 |
Clave InChI |
CMJPYLQEQNKVNG-UHFFFAOYSA-N |
SMILES canónico |
C1CSSC1CCCCC(=O)SC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B12616119.png)
![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616121.png)
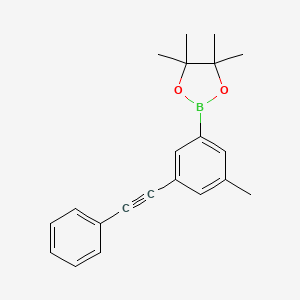
![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)
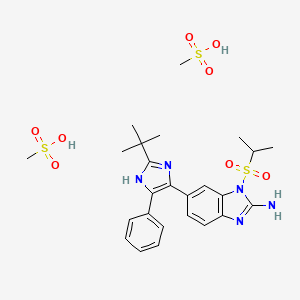
![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)
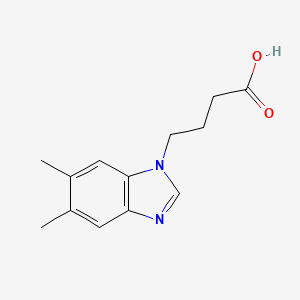
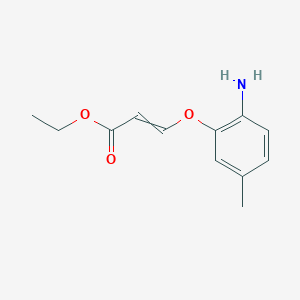
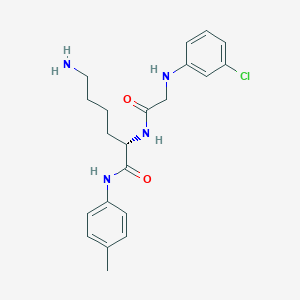
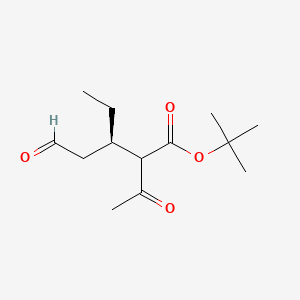
![11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL](/img/structure/B12616182.png)
![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)

